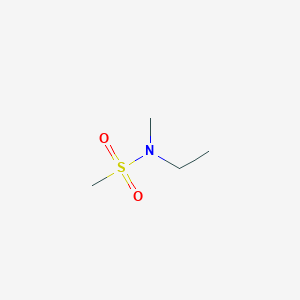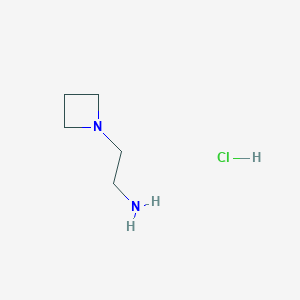
2-(Azetidin-1-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H13ClN2 and a molecular weight of 136.62 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)ethanamine hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods are efficient and provide good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and purification techniques, are likely employed to ensure the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
2-(Azetidin-1-yl)ethanamine hydrochloride has several applications in scientific research, including:
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)ethanamine hydrochloride: Similar in structure but with a five-membered ring.
2-(Piperidin-1-yl)ethanamine hydrochloride: Similar in structure but with a six-membered ring.
Uniqueness
2-(Azetidin-1-yl)ethanamine hydrochloride is unique due to its four-membered azetidine ring, which imparts different chemical and biological properties compared to its five- and six-membered counterparts. This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets .
Propriétés
Numéro CAS |
1956365-06-2 |
|---|---|
Formule moléculaire |
C5H13ClN2 |
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
2-(azetidin-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-2-5-7-3-1-4-7;/h1-6H2;1H |
Clé InChI |
FHKVIUYEKBVLPI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


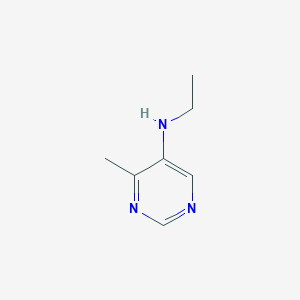
![2,6-Diazaspiro[3.3]heptane hydrochloride](/img/structure/B11922090.png)
![2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
![4-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922100.png)
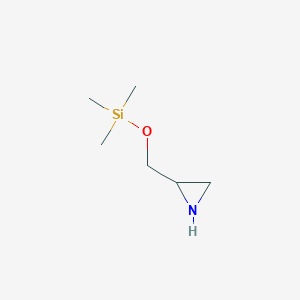
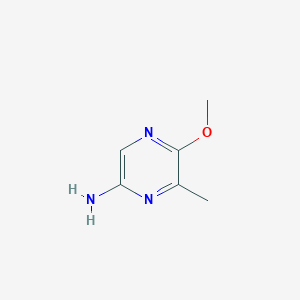
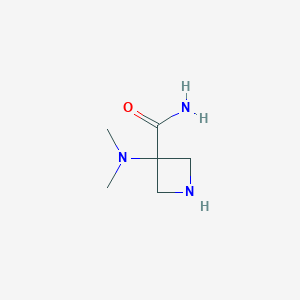
![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)

![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
![Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)

![(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11922158.png)
